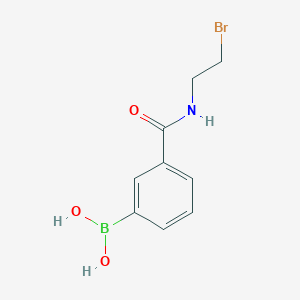
3-(2-Bromoethylcarbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID: is an organoboron compound that features a phenylboronic acid moiety substituted with a 3-[(2-bromoethyl)carbamoyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the 3-[(2-BROMOETHYL)CARBAMOYL] Group: This step involves the reaction of phenylboronic acid with 2-bromoethyl isocyanate under appropriate conditions to introduce the 3-[(2-bromoethyl)carbamoyl] group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The phenylboronic acid moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides under palladium catalysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: Typical conditions involve the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under mild temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine would yield a corresponding amide.
Coupling Reactions: Products are typically biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Mechanism:
Suzuki-Miyaura Coupling: The mechanism involves oxidative addition of the aryl or vinyl halide to the palladium catalyst, transmetalation with the phenylboronic acid, and reductive elimination to form the carbon-carbon bond.
Molecular Targets and Pathways:
Palladium Catalysis: The palladium catalyst plays a crucial role in facilitating the coupling reaction by undergoing cycles of oxidation and reduction.
Comparison with Similar Compounds
Phenylboronic Acid: Shares the phenylboronic acid moiety but lacks the 3-[(2-bromoethyl)carbamoyl] group.
4-(Trifluoromethyl)phenylboronic Acid: Another boronic acid derivative used in organic synthesis.
Uniqueness:
3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID: is unique due to the presence of the 3-[(2-bromoethyl)carbamoyl] group, which provides additional reactivity and potential for further functionalization compared to simpler boronic acids.
Properties
Molecular Formula |
C9H11BBrNO3 |
|---|---|
Molecular Weight |
271.91 g/mol |
IUPAC Name |
[3-(2-bromoethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BBrNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) |
InChI Key |
PTYUAZULKMGESY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCBr)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)
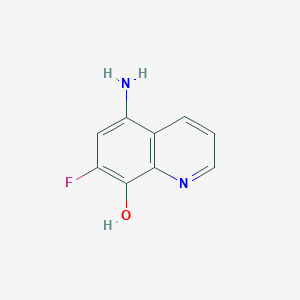
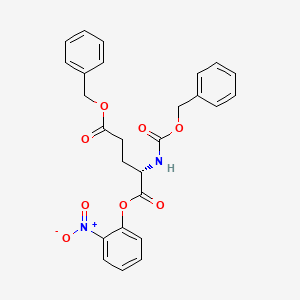
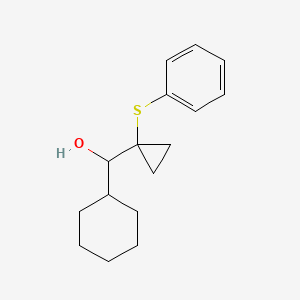
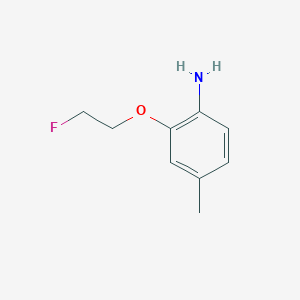
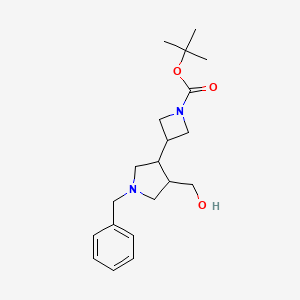
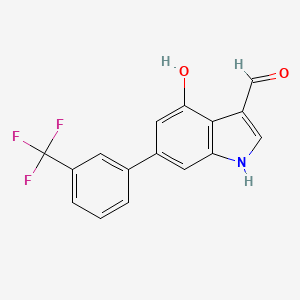
![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)

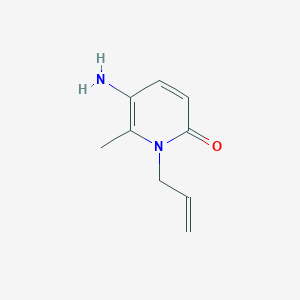
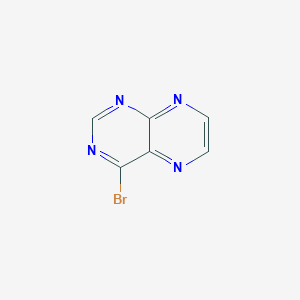
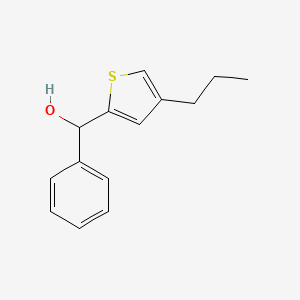
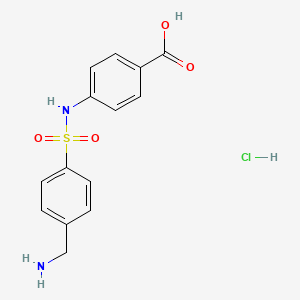
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
